1,4-Bis(4-methoxyphenyl)butan-1-one
Description
Properties
CAS No. |
71501-17-2 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,4-bis(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C18H20O3/c1-20-16-10-6-14(7-11-16)4-3-5-18(19)15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3 |
InChI Key |
HCSVINSPTVVFOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)OC |
Other CAS No. |
71501-17-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 1,4-bis(4-methoxyphenyl)butan-1-one with structurally related compounds, emphasizing differences in molecular architecture, synthesis, and applications.
Butanedione Derivatives
Example : 1,4-Bis(4-methoxyphenyl)-2,3-bis(phenyl)-1,4-butanedione (C₃₂H₂₆O₄)
- Key Differences: Contains two ketone groups (butanedione core) compared to the single ketone in the target compound. Synthesized via Friedel-Crafts acylation using AlCl₃, differing from methods used for mono-ketone derivatives .
Mono-Substituted Butanone Derivatives
Example : 1-(4-Methoxyphenyl)butan-1-one (CAS 4160-51-4)
- Key Differences: Features one 4-methoxyphenyl group instead of two, resulting in a simpler structure (C₁₁H₁₄O₂) and lower molecular weight (194.23 g/mol).
Diene Derivatives
Example : (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene (C₁₈H₁₈O₂)
- Key Differences :
Naphthalene-Core Derivatives
Example : 1,4-Bis(4-methoxyphenyl)naphthalene (C₂₄H₂₀O₂)
- Key Differences: Incorporates a naphthalene core, enhancing π-conjugation and thermal stability. Crystal packing via C-H interactions (dihedral angles ~3.7°) suggests utility in organic semiconductors, unlike the aliphatic butanone backbone of the target compound .
Nitro-Substituted Ketones
Example : 1,3-Bis(4-tert-butylphenyl)-4-nitrobutan-1-one
- Key Differences: Nitro and tert-butyl groups introduce electron-withdrawing and steric effects, respectively, altering reactivity in nucleophilic additions.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group(s) | Key Substituents | Notable Applications |
|---|---|---|---|---|---|
| This compound | C₁₈H₁₈O₃ | 282.34 | Ketone | 4-MeOPh at positions 1 and 4 | Synthetic intermediates |
| 1,4-Bis(4-methoxyphenyl)-2,3-bis(phenyl)-1,4-butanedione | C₃₂H₂₆O₄ | 498.55 | Diketone | Phenyl at 2,3 | Polymer precursors |
| (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene | C₁₈H₁₈O₂ | 266.33 | Diene | Conjugated double bonds | Optoelectronic materials |
| 1,4-Bis(4-methoxyphenyl)naphthalene | C₂₄H₂₀O₂ | 340.42 | Naphthalene | Enhanced π-conjugation | Organic semiconductors |
Preparation Methods
Claisen-Schmidt Condensation Approach
Reaction Mechanism and Pathway Design
The Claisen-Schmidt condensation facilitates carbon-carbon bond formation between aryl aldehydes and ketones. For 1,4-bis(4-methoxyphenyl)butan-1-one, this method involves p-methoxybenzyl chloride and ethyl acetoacetate under basic conditions. Potassium carbonate (K₂CO₃) deprotonates ethyl acetoacetate, generating an enolate that attacks the electrophilic carbon of p-methoxybenzyl chloride. Subsequent elimination of hydrochloric acid yields an intermediate α,β-unsaturated ketone, which undergoes further alkylation to form the target compound.
Critical Reaction Parameters:
- Solvent System : Acetone provides optimal polarity for enolate stabilization and reagent solubility.
- Temperature : Reflux conditions (56–60°C) enhance reaction kinetics while minimizing side product formation.
- Workup Protocol : Sequential extraction with benzene and aqueous sodium hydroxide removes unreacted starting materials and acidic byproducts.
Manganese-Catalyzed α-Alkylation of Ketones
Catalytic System and Mechanistic Insights
Recent advances in transition-metal catalysis enable direct α-alkylation of ketones with primary alcohols. The manganese-catalyzed method reported by Song et al. employs a quinoline-derived NNP ligand chelated Mn(I) complex (Mn-1) and tert-butoxide base (tBuOK). This system operates via a hydrogen-borrowing mechanism :
- Alcohol dehydrogenation to an aldehyde.
- Base-mediated enolate formation from the ketone.
- Aldol condensation between the enolate and aldehyde.
- Reduction of the α,β-unsaturated intermediate to the alkylated product.
Advantages Over Traditional Methods:
Optimized Protocol for this compound
The synthesis of this compound (3af) follows this procedure:
- Charging a Schlenk tube with Mn-1 catalyst (2 mol%), tBuOK (0.5 equiv), 4-methoxyacetophenone (0.5 mmol), and 4-methoxybenzyl alcohol (0.6 mmol).
- Adding toluene (1 mL) and heating at 120°C for 6 hours under nitrogen.
- Extracting with ethyl acetate and purifying via silica gel chromatography (n-hexane/EtOAc = 10:1).
Performance Metrics:
Comparative Analysis of Preparation Methods
Table 1: Method Comparison for this compound Synthesis
Key Findings :
- The Mn-catalyzed method offers superior yields and shorter reaction times but requires specialized ligands.
- Claisen-Schmidt condensation is more accessible for laboratories lacking transition-metal catalysts but suffers from lower atom economy.
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